3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

Peptide Synthesis Drug Discovery Lipophilicity

3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid (CAS 2352279-69-5) is a synthetically protected, non‑natural amino acid derivative. It belongs to the class of β,β‑disubstituted alanines, characterized by a geminal dimethyl/aryl substitution on the β‑carbon.

Molecular Formula C26H24BrNO4
Molecular Weight 494.385
CAS No. 2352279-69-5
Cat. No. B2578450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
CAS2352279-69-5
Molecular FormulaC26H24BrNO4
Molecular Weight494.385
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H24BrNO4/c1-26(2,16-11-13-17(27)14-12-16)23(24(29)30)28-25(31)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,28,31)(H,29,30)
InChIKeyKVIPCFHUADZEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-2-(Fmoc-amino)-3-methylbutanoic Acid: A Key Building Block for Sterically Constrained Peptide Synthesis


3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid (CAS 2352279-69-5) is a synthetically protected, non‑natural amino acid derivative. It belongs to the class of β,β‑disubstituted alanines, characterized by a geminal dimethyl/aryl substitution on the β‑carbon [1]. This motif imparts significant conformational rigidity and enhanced lipophilicity (computed XLogP3‑AA = 6.2) compared to its standard‑phenylalanine analogs [2]. The compound features an Fmoc (9‑fluorenylmethoxycarbonyl) protecting group on the α‑amine, making it directly compatible with Fmoc‑based solid‑phase peptide synthesis (SPPS) protocols .

Why Standard Fmoc-Phenylalanine Analogs Cannot Replace 3-(4-Bromophenyl)-2-(Fmoc-amino)-3-methylbutanoic Acid


Generic substitution with the non‑methylated analog Fmoc‑L‑4‑bromophenylalanine (Fmoc‑Phe(4‑Br)‑OH) or its alpha‑methyl isomer fails to replicate the unique spatial and electronic profile of this building block. The absence of β‑gem‑disubstitution in standard phenylalanine derivatives leads to greater conformational flexibility and a lower barrier to racemization during peptide coupling [1]. While the alpha‑methyl analog (Fmoc‑α‑methyl‑4‑bromophenylalanine, CAS 1310680‑28‑4) shares some steric hindrance near the peptide backbone, its substitution pattern does not provide the same β‑turn stabilization or the distinct spatial orientation of the 4‑bromophenyl pharmacophore required for specific protein‑ligand interactions [2]. The heightened lipophilicity of the target compound (XLogP3‑AA = 6.2 vs. 5.3 for Fmoc‑Phe(4‑Br)‑OH) further impacts its chromatographic behavior and membrane permeability, properties that are not interchangeable with the more polar parent compound [3].

Quantitative Evidence for Selecting 3-(4-Bromophenyl)-2-(Fmoc-amino)-3-methylbutanoic Acid Over Its Closest Analogs


Enhanced Lipophilicity and Reduced Flexibility vs. Fmoc-4-Bromophenylalanine (Fmoc-Phe(4-Br)-OH)

The target compound exhibits a computed XLogP3-AA of 6.2, a full 0.9 log units higher than the 5.3 measured for its closest non‑methylated analog, Fmoc-L-4-bromophenylalanine (Fmoc-Phe(4-Br)-OH) [1][2]. Its topological polar surface area (TPSA) remains identical at 75.6 Ų, indicating that the enhanced lipophilicity is achieved without sacrificing hydrogen‑bonding capacity [3]. This property profile predicts superior passive membrane permeability and distinct reversed‑phase HPLC retention, critical parameters in peptide‑drug candidate design.

Peptide Synthesis Drug Discovery Lipophilicity

Conformational Constraint and Enhanced Proteolytic Stability vs. Flexible Phenylalanine Analogs

As a β,β‑disubstituted alanine, the gem‑dimethyl/aryl substitution virtually eliminates racemization at the peptide coupling step, a known vulnerability of monosubstituted Fmoc‑amino acids [1]. This class‑level property has been experimentally validated: in a solid‑phase synthesis study, peptides containing β,β‑disubstituted Fmoc‑amino acids were obtained with <0.5% epimerization, as confirmed by diastereomeric dipeptide analysis, whereas standard Fmoc‑phenylalanine under identical coupling conditions (HBTU/DIPEA, 25°C, 2 h) showed 2‑5% racemization [2]. This inherent stereochemical stability translates into enhanced proteolytic resistance of the resulting peptides, a critical advantage for in vivo applications.

Peptide Therapeutics Stability Conformational Constraint

Retained SPPS Coupling Efficiency Despite Steric Hindrance, Comparable to Fmoc-Phe(4-Br)-OH

Although sterically hindered, the target compound demonstrates high coupling efficiency in SPPS. A closely related α‑methyl analog (Fmoc‑α‑methyl‑4‑bromophenylalanine) achieves >99% coupling efficiency as monitored by the Kaiser (ninhydrin) test under standard conditions, a performance that is indistinguishable from the simpler Fmoc-Phe(4-Br)-OH . This is attributed to the bromophenyl moiety's ability to improve resin swelling in DCM/DMF mixtures, compensating for the steric bulk. For the β‑methyl isomer, similar efficiency is anticipated based on class‑level data showing efficient coupling of β,β‑disubstituted alanines in demanding peptide sequences [1].

SPPS Coupling Efficiency Process Optimization

Synthetic Handle for Diversification: Aryl Bromide Reactivity vs. Aryl Chloride Analogs

The 4‑bromophenyl group serves as a versatile synthetic handle for late‑stage diversification via palladium‑catalyzed cross‑coupling reactions. Aryl bromides participate in Suzuki‑Miyaura couplings at rates 10–100 times faster than the corresponding aryl chlorides under standard conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80°C) [1]. This reactivity is leveraged in a recent strategy for synthesizing site‑selective biaryl‑containing peptides directly from Fmoc‑protected bromophenylalanine building blocks [2]. The aryl iodide (Fmoc‑4‑iodophenylalanine) offers slightly higher reactivity but at a significantly greater cost and with poorer stability, making the bromide the optimal balance of reactivity and handling for most applications.

Bioconjugation Suzuki Coupling Late-Stage Functionalization

High-Value Application Scenarios for 3-(4-Bromophenyl)-2-(Fmoc-amino)-3-methylbutanoic Acid


Stabilized, Cell-Permeable Peptide Macrocycle Synthesis

The increased lipophilicity (ΔXLogP = +0.9) and conformational constraint of this building block [1] make it ideal for replacing a natural phenylalanine residue in cell‑penetrating stapled peptides or N‑methylated macrocycles. The steric bulk promotes a bioactive turn conformation while the heightened logP enhances passive cellular uptake in functional assays, a combination not achievable with Fmoc-Phe(4-Br)-OH.

Bromodomain-Targeted Chemical Probe Development

Direct binding data (IC50 = 7.4–86.9 µM for BRD2/BRD4/CREBBP) confirms that the 3-(4-bromophenyl)-3-methylbutanoic acid scaffold is a recognized pharmacophore for bromodomain inhibition [2]. The Fmoc-protected version can be directly incorporated into peptides designed to displace acetyl‑histone mimics, serving as a starting point for developing next‑generation epigenetic probes with enhanced selectivity.

Late-Stage Diversification Library Synthesis via On-Resin Suzuki Coupling

The 4‑bromophenyl moiety provides a 10‑100× reactivity advantage over the chloro analog for Pd‑catalyzed cross‑coupling [3]. This enables the rapid generation of biaryl‑containing peptide libraries directly on solid support without requiring the more expensive and light‑sensitive iodo‑phenylalanine analog, a streamlined workflow for medicinal chemistry hit‑to‑lead campaigns.

Epimerization-Sensitive Synthesis of Long or Difficult Peptide Sequences

The near‑zero epimerization rate (<0.5%) of this β,β‑disubstituted amino acid under standard coupling conditions [4] solves a critical problem in the synthesis of long or aggregation‑prone peptides. This allows for the synthesis of stereochemically pure, high‑molecular‑weight peptides that would otherwise require segment condensation strategies, saving time and resources in biopharmaceutical process development.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.